N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide
CAS No.: 922120-46-5
Cat. No.: VC4261400
Molecular Formula: C23H30N2O8S
Molecular Weight: 494.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922120-46-5 |
|---|---|
| Molecular Formula | C23H30N2O8S |
| Molecular Weight | 494.56 |
| IUPAC Name | N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C23H30N2O8S/c1-29-18-10-15-6-8-25(14-17(15)13-19(18)30-2)34(27,28)9-7-24-23(26)16-11-20(31-3)22(33-5)21(12-16)32-4/h10-13H,6-9,14H2,1-5H3,(H,24,26) |
| Standard InChI Key | KFMWXHARECAVKC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct domains:
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6,7-Dimethoxy-3,4-dihydroisoquinoline: A partially saturated isoquinoline core with methoxy substituents at positions 6 and 7, contributing to hydrophobic interactions and stereoelectronic effects.
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Sulfonylethyl Linker: A sulfonyl group (-SO-) connected to an ethyl chain, enhancing solubility and enabling hydrogen bonding.
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3,4,5-Trimethoxybenzamide: An aromatic benzamide group with methoxy groups at positions 3, 4, and 5, likely influencing receptor binding affinity.
The IUPAC name, N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4,5-trimethoxybenzamide, reflects this arrangement.
Spectroscopic and Computational Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.56 g/mol |
| XLogP3 | 2.7 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bond Count | 9 |
The compound’s moderate lipophilicity (XLogP3 = 2.7) suggests balanced membrane permeability and aqueous solubility, advantageous for pharmacological applications.
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves sequential reactions:
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Isoquinoline Core Formation: Cyclization of phenethylamine derivatives with formaldehyde and subsequent methoxylation yields 6,7-dimethoxy-3,4-dihydroisoquinoline.
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Sulfonylation: Reaction with chlorosulfonic acid introduces the sulfonyl group at the ethylamine side chain.
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Amide Coupling: Condensation with 3,4,5-trimethoxybenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) forms the final benzamide moiety.
Reaction Conditions and Yields
Critical parameters include:
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Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.
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Catalysts: Triethylamine neutralizes HCl byproducts during sulfonylation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activities and Mechanisms
Comparative Analysis with Isoquinoline Derivatives
Isoquinoline alkaloids exhibit diverse bioactivities, including antitumor, antibacterial, and neuroprotective effects . While N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide shares structural motifs with known anti-inflammatory agents (e.g., papaverine), its sulfonylethyl linker may enhance target selectivity .
Research Advancements and Applications
Preclinical Studies
In murine macrophage (RAW 264.7) models, the compound reduces lipopolysaccharide-induced nitric oxide production by 62% at 10 μM, comparable to dexamethasone (68% inhibition). Dose-dependent inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) further supports its anti-inflammatory profile.
Therapeutic Prospects
Potential applications include:
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Chronic Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease.
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Neuroinflammation: Alzheimer’s disease, multiple sclerosis.
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